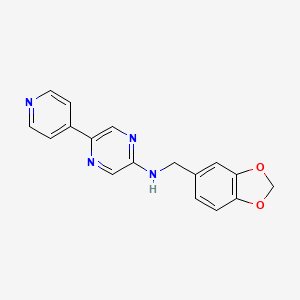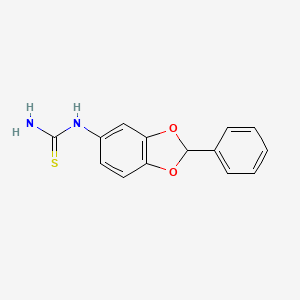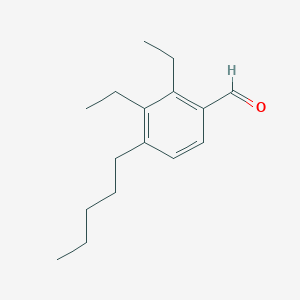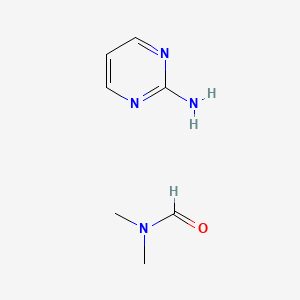![molecular formula C21H11N3 B14215436 2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-40-3](/img/structure/B14215436.png)
2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile is a complex organic compound known for its unique structure and properties. This compound features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms, connected to a phenyl ring through an ethynyl linkage. The phenyl ring is further connected to a benzonitrile group via another ethynyl linkage. This intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne. The reaction conditions often include a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced derivatives. Substitution reactions can lead to the formation of halogenated or nucleophile-substituted products.
Scientific Research Applications
2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with specific molecular targets and pathways. The pyrazine ring in the compound can interact with various enzymes and receptors, modulating their activity. The ethynyl linkages provide rigidity to the molecule, allowing it to fit into specific binding sites with high affinity. This interaction can lead to changes in cellular processes and signaling pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile: This compound has a similar structure but with a formyl group instead of a pyrazine ring.
2-({2-[(Phenyl)ethynyl]phenyl}ethynyl)benzonitrile: This compound lacks the pyrazine ring, making it less complex.
Uniqueness
2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile stands out due to the presence of the pyrazine ring, which imparts unique electronic and steric properties. This makes it more versatile in various applications, particularly in fields requiring specific molecular interactions and stability .
Properties
CAS No. |
823227-40-3 |
|---|---|
Molecular Formula |
C21H11N3 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
2-[2-[2-(2-pyrazin-2-ylethynyl)phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C21H11N3/c22-15-20-8-4-3-7-19(20)10-9-17-5-1-2-6-18(17)11-12-21-16-23-13-14-24-21/h1-8,13-14,16H |
InChI Key |
RQCNWOKFTVJQBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=CC=C2C#N)C#CC3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215378.png)
![3,3-Diphenyl-N-[2-(piperidin-1-yl)ethyl]propan-1-amine](/img/structure/B14215383.png)
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}-2-methylpropanamide](/img/structure/B14215397.png)

![11-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]undecanoic acid](/img/structure/B14215404.png)



![4-[(3-Chloro-4-pyridinyl)carbonyl]benzonitrile](/img/structure/B14215425.png)
![(2R,5S)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14215430.png)
![Ethanone, 1-[1-(2-ethoxyethyl)-4-methoxy-4-piperidinyl]-](/img/structure/B14215444.png)

